Cas no 1492280-72-4 (1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol)
![1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol structure](https://ja.kuujia.com/scimg/cas/1492280-72-4x500.png)
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol
- Cyclopentanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-
-
- MDL: MFCD21182513
- インチ: 1S/C11H22N2O/c14-11(4-1-2-5-11)10-13-8-3-6-12-7-9-13/h12,14H,1-10H2
- InChIKey: QNDFMLRZWZDPLQ-UHFFFAOYSA-N
- ほほえんだ: C1(CN2CCCNCC2)(O)CCCC1
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-5568-0.5g |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 95%+ | 0.5g |
$557.0 | 2023-09-06 | |
Life Chemicals | F6545-5568-2.5g |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 95%+ | 2.5g |
$2180.0 | 2023-09-06 | |
Life Chemicals | F6545-5568-0.25g |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 95%+ | 0.25g |
$311.0 | 2023-09-06 | |
A2B Chem LLC | AY08044-1mg |
1-(1,4-diazepan-1-ylmethyl)cyclopentanol |
1492280-72-4 | 95%+ | 1mg |
$317.00 | 2024-04-20 | |
A2B Chem LLC | AY08044-500mg |
1-(1,4-diazepan-1-ylmethyl)cyclopentanol |
1492280-72-4 | 95%+ | 500mg |
$1172.00 | 2024-04-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB6545-5568-250mg |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 95%+ | 250mg |
¥3185.00 | 2023-09-15 | |
Life Chemicals | F6545-5568-10g |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 95%+ | 10g |
$4571.0 | 2023-09-06 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB6545-5568-500mg |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 95%+ | 500mg |
¥5139.00 | 2023-09-15 | |
TRC | D141716-100mg |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 100mg |
$ 160.00 | 2022-06-05 | ||
TRC | D141716-1g |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol |
1492280-72-4 | 1g |
$ 1000.00 | 2022-06-05 |
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-olに関する追加情報
Exploring the Potential of 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol (CAS No. 1492280-72-4) in Modern Pharmaceutical Research
In the rapidly evolving field of pharmaceutical chemistry, 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol (CAS No. 1492280-72-4) has emerged as a compound of significant interest. This unique molecule, characterized by its cyclopentanol core and 1,4-diazepane substitution, offers intriguing possibilities for drug development. Researchers are particularly drawn to its structural features, which combine the flexibility of a seven-membered diazepane ring with the constrained geometry of a cyclopentane moiety. Such hybrid structures are increasingly sought after in the design of novel bioactive compounds.
The synthesis of 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol typically involves multi-step organic transformations, with key steps including the formation of the 1,4-diazepane ring system and its subsequent coupling with appropriately functionalized cyclopentan-1-ol derivatives. Recent advances in catalytic methods have improved the efficiency of these synthetic routes, making the compound more accessible for research purposes. Its molecular weight of 198.29 g/mol and balanced lipophilicity profile suggest good potential for blood-brain barrier penetration, a property highly valued in central nervous system (CNS) drug discovery.
Current research trends indicate growing interest in 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol as a potential scaffold for neurological therapeutics. The 1,4-diazepane moiety is known to interact with various neurotransmitter receptors, while the cyclopentanol group may contribute to metabolic stability. This combination addresses two critical challenges in CNS drug development: target engagement and pharmacokinetic optimization. Several pharmaceutical companies have included derivatives of this compound in their pipelines for conditions ranging from anxiety disorders to cognitive enhancement.
The physicochemical properties of 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol (CAS No. 1492280-72-4) make it particularly interesting for formulation scientists. Its moderate water solubility (estimated at 10-50 mg/mL) and melting point range (typically 80-100°C) suggest good compatibility with standard drug delivery systems. These characteristics are especially relevant given the current industry focus on developing more bioavailable small molecule drugs. The compound's stability under physiological pH conditions further enhances its appeal as a potential drug candidate.
From a medicinal chemistry perspective, the 1,4-diazepan-1-yl group in 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol offers multiple sites for structural modification, allowing for the creation of diverse analogs with tailored pharmacological profiles. This flexibility aligns well with contemporary drug discovery strategies that emphasize library diversification and structure-activity relationship studies. Recent publications have highlighted the compound's utility as a starting point for the development of selective receptor modulators with improved safety profiles.
The commercial availability of 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol (CAS No. 1492280-72-4) from specialized chemical suppliers has facilitated its adoption in academic and industrial research settings. Pricing trends indicate stable demand, with current market prices reflecting its status as a research-grade compound rather than a bulk pharmaceutical intermediate. Quality control specifications typically require ≥95% purity by HPLC, with particular attention paid to residual solvent levels and related substance profiles.
Safety considerations for handling 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol follow standard laboratory protocols for organic compounds of its class. While comprehensive toxicological data may be limited due to its research-stage status, preliminary studies suggest moderate acute toxicity consistent with similar heterocyclic alcohols. Proper personal protective equipment including gloves and eye protection is recommended when working with this material in either solid or solution form.
Looking forward, the scientific community anticipates expanded applications for 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol derivatives in precision medicine approaches. The compound's modular structure lends itself well to the development of targeted therapies, particularly in neurological disorders where receptor subtype selectivity is crucial. Ongoing research is exploring its potential as a building block for positron emission tomography (PET) tracers and other diagnostic tools, capitalizing on the versatility of the 1,4-diazepane ring system.
In conclusion, 1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol (CAS No. 1492280-72-4) represents an exciting example of modern medicinal chemistry innovation. Its unique structural features, combined with promising preliminary biological data, position it as a compound worthy of continued investigation. As pharmaceutical research increasingly focuses on complex molecular architectures to address unmet medical needs, this molecule and its derivatives are likely to play an important role in the development of next-generation therapeutics.
1492280-72-4 (1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol) 関連製品
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)
- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)
- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)
- 920417-23-8(1-(2-ethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)